molecular formula C15H15NO2 B14264156 benzyl N-methoxybenzenecarboximidate CAS No. 185197-15-3

benzyl N-methoxybenzenecarboximidate

Cat. No.: B14264156
CAS No.: 185197-15-3
M. Wt: 241.28 g/mol
InChI Key: NKZWYOPXJUVSIP-UHFFFAOYSA-N
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Description

Benzyl N-methoxybenzenecarboximidate is an organic compound with the molecular formula C15H15NO2. It is known for its role in organic synthesis, particularly in the protection of amines. This compound is characterized by the presence of a benzyl group, a methoxy group, and a benzenecarboximidate moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl N-methoxybenzenecarboximidate can be synthesized through the reaction of benzyl chloroformate with N-methoxyamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where benzyl chloroformate and N-methoxyamine are combined under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation or crystallization to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.

    Reduction: The compound can be reduced to form benzylamine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl N-methoxybenzenecarboximidate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective reactions without interference from the amine group.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of benzyl N-methoxybenzenecarboximidate involves its ability to protect amine groups through the formation of stable carbamate linkages. This protection prevents unwanted side reactions during synthesis and can be removed under specific conditions, such as catalytic hydrogenation or treatment with strong acids.

Comparison with Similar Compounds

    Benzyl benzoate: Used as a topical treatment for scabies and lice.

    N-methoxybenzenecarboximidate derivatives: These compounds share similar protective properties for amines.

Uniqueness: Benzyl N-methoxybenzenecarboximidate is unique due to its specific combination of benzyl and methoxy groups, which provide both stability and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.

Properties

CAS No.

185197-15-3

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

benzyl N-methoxybenzenecarboximidate

InChI

InChI=1S/C15H15NO2/c1-17-16-15(14-10-6-3-7-11-14)18-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3

InChI Key

NKZWYOPXJUVSIP-UHFFFAOYSA-N

Canonical SMILES

CON=C(C1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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